2-bromo-N-(4-iodophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFPRWFFQZALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392275 | |
| Record name | 2-bromo-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-03-6 | |
| Record name | 2-bromo-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Chemical Transformations of 2 Bromo N 4 Iodophenyl Acetamide Derivatives
Nucleophilic Substitution Reactions at the α-Bromo Position
The carbon-bromine bond in the α-position to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and the good leaving group ability of the bromide ion. This facilitates a variety of SN2 reactions, leading to the formation of new carbon-heteroatom bonds.
Amination Reactions with Various Amine Nucleophiles
The reaction of 2-bromo-N-(4-iodophenyl)acetamide with a diverse range of primary and secondary amines is a facile process that yields the corresponding α-aminoacetamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.
Drawing parallels from studies on structurally similar compounds like 2-bromo-N-(p-chlorophenyl)acetamide, it is anticipated that this compound would react readily with various amine nucleophiles. For instance, reactions with primary amines such as butylamine (B146782) and octylamine, as well as cyclic secondary amines like piperidine, are expected to proceed smoothly at room temperature in a solvent such as dichloromethane (B109758) with a mild base like potassium carbonate.
Table 1: Representative Amination Reactions of α-Bromoacetamides with Amine Nucleophiles
| Amine Nucleophile | Product | Typical Reaction Conditions |
| Butylamine | 2-(Butylamino)-N-(4-iodophenyl)acetamide | K₂CO₃, CH₂Cl₂, Room Temperature |
| Octylamine | N-(4-Iodophenyl)-2-(octylamino)acetamide | K₂CO₃, CH₂Cl₂, Room Temperature |
| Piperidine | N-(4-Iodophenyl)-2-(piperidin-1-yl)acetamide | K₂CO₃, CH₂Cl₂, Room Temperature |
| 3-Fluoroaniline | 2-((3-Fluorophenyl)amino)-N-(4-iodophenyl)acetamide | K₂CO₃, CH₂Cl₂, Room Temperature |
This table is illustrative and based on the reactivity of analogous compounds.
Reactions with Other Heteronucleophiles
Beyond amination, the electrophilic α-carbon of this compound is susceptible to attack by other heteronucleophiles, such as those containing oxygen and sulfur.
Reactions with Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form α-alkoxy and α-aryloxy acetamides, respectively. These reactions are typically performed using the corresponding alcohol in the presence of a strong base (e.g., sodium hydride) or by using a pre-formed sodium or potassium alkoxide/phenoxide salt.
Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org Thiolates (RS⁻), generated from thiols and a base, readily react with α-bromoacetamides to produce α-thioether derivatives. youtube.com These reactions are often high-yielding and proceed under mild conditions.
Cross-Coupling Reactions Involving Aromatic Halogen Substituents
The presence of both iodine and bromine on the phenyl ring of this compound opens up possibilities for selective functionalization via palladium-catalyzed cross-coupling reactions. The well-established difference in reactivity between aryl iodides and aryl bromides (C-I > C-Br) in oxidative addition to palladium(0) is the cornerstone of this selectivity.
Palladium-Mediated C-X/C-H Activation and Functionalization
Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds. In the context of this compound, the amide group can act as a directing group, facilitating the ortho-palladation of the aromatic ring. While the primary focus of cross-coupling with this substrate is typically the C-I and C-Br bonds, the potential for C-H activation at the position ortho to the acetamido group should be considered, especially after the initial C-I and C-Br bonds have reacted. The specific conditions, including the choice of palladium catalyst, ligand, and oxidant, would be crucial in dictating the outcome of such transformations.
Suzuki-Miyaura Type Coupling Reactions
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base, is a highly versatile method for the formation of carbon-carbon bonds. For this compound, the reaction can be performed with high chemoselectivity, targeting the more reactive carbon-iodine bond.
By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the 4-position of the phenyl ring, leaving the bromo substituent at the 2-position intact for subsequent transformations. This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted biaryl structures.
Table 2: Predicted Selective Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Predicted Product | Catalyst System |
| Phenylboronic acid | 2-Bromo-N-([1,1'-biphenyl]-4-yl)acetamide | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃) |
| 4-Methoxyphenylboronic acid | 2-Bromo-N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃) |
| Thiophene-2-boronic acid | 2-Bromo-N-(4-(thiophen-2-yl)phenyl)acetamide | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃) |
This table is illustrative and based on established principles of chemoselectivity in Suzuki-Miyaura reactions of dihaloarenes. libretexts.orglibretexts.org
Reductive Coupling with Unsaturated Systems (e.g., Allylic Acetates)
Palladium-catalyzed reductive coupling reactions offer another avenue for the functionalization of this compound. For instance, the α-bromoacetyl moiety can participate in reductive cross-coupling reactions. A notable example is the palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes, which yields β,γ-alkenyl carboxamides. rsc.org This type of transformation, when applied to this compound, would result in the formation of a new carbon-carbon bond at the α-position of the acetamide (B32628), introducing an unsaturated fragment into the molecule. The success of such a reaction would be highly dependent on the specific choice of palladium catalyst, ligand, and reaction conditions to favor the reductive coupling pathway over other potential side reactions.
Considerations of Regioselectivity and Competing Pathways
The presence of two distinct halogen atoms—bromine on the acetyl group and iodine on the aromatic ring—raises important questions of regioselectivity in reactions involving this compound. The differential reactivity of the C(sp³)-Br bond and the C(sp²)-I bond governs the outcome of various transformations, particularly in cross-coupling and nucleophilic substitution reactions.
In palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond on an aromatic ring. This established reactivity trend (I > Br > Cl > F) suggests that reactions at the aryl iodide are favored under controlled conditions. For instance, in a Sonogashira coupling of a di-halogenated quinoline (B57606) containing both bromo and iodo substituents, the alkyne selectively couples at the iodo position. This provides strong evidence that a similar regioselectivity would be observed with this compound, allowing for selective functionalization of the iodophenyl ring while leaving the bromoacetamide moiety intact for subsequent transformations.
Conversely, the α-bromo amide functionality is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond towards attack by nucleophiles. Studies on analogous compounds, such as 2-bromo-N-(p-chlorophenyl)acetamide, have demonstrated facile reaction with various amines at room temperature to yield the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives. This highlights a competing pathway where, under nucleophilic conditions, the bromoacetyl group is the primary site of reaction.
Therefore, the choice of reaction conditions is paramount in directing the transformation to the desired position. Palladium-catalyzed conditions would likely favor reaction at the aryl iodide, while nucleophilic conditions would favor substitution at the bromoacetamide position.
Table 1: Predicted Regioselective Reactions of this compound
| Reaction Type | Reagents and Conditions | Predicted Major Product | Reactive Site |
| Sonogashira Coupling | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst, base | N-(4-(alkynyl)phenyl)-2-bromoacetamide | Aryl iodide |
| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst, base | N-(4-arylphenyl)-2-bromoacetamide | Aryl iodide |
| Buchwald-Hartwig Amination | Amine, Pd(0) catalyst, base | N-(4-(amino)phenyl)-2-bromoacetamide | Aryl iodide |
| Nucleophilic Substitution | Amine, base | 2-amino-N-(4-iodophenyl)acetamide | Bromoacetamide |
Oxidative Transformations of the Acetamide Moiety and Aromatic Ring
The oxidative transformations of this compound can be directed at either the acetamide side chain or the iodinated aromatic ring, depending on the chosen oxidant and reaction conditions.
While specific oxidative studies on this compound are not extensively documented, the reactivity of related N-aryl acetamides suggests potential pathways. For instance, the amide N-H bond can, under certain conditions, undergo oxidation. More vigorous oxidation could potentially lead to cleavage of the side chain or transformation of the aromatic ring.
A notable oxidative reaction relevant to the iodo-phenyl moiety is the potential for hypervalent iodine chemistry. The iodine atom can be oxidized to higher valence states, such as iodine(III) or iodine(V), creating highly reactive species. For example, N-iodosuccinimide (NIS) has been used to mediate oxidative cyclization reactions. While this specific reaction involved an alkynyl hydroxylamine, it demonstrates the principle of using an external oxidant to activate a molecule for further transformation.
Furthermore, oxidative cyclization strategies have been employed for the synthesis of heterocyclic structures from precursors containing an amino group and a suitable side chain. In one such example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. Although the starting material is different, this illustrates a potential transformation pathway for derivatives of this compound where the acetamide and the aromatic ring could be involved in a cyclization event under oxidative conditions.
Radical-Mediated Reaction Pathways
The carbon-iodine and carbon-bromine bonds in this compound can also participate in radical-mediated reactions. The weaker C-I bond is more susceptible to homolytic cleavage to form an aryl radical upon initiation, for example, by using radical initiators like AIBN or by photolysis.
Aryl radicals are versatile intermediates that can undergo a variety of transformations, including cyclization reactions. For instance, studies on the radical cyclization of o-iodophenylacrylamides have shown that the aryl radical generated from the C-I bond cleavage can add to a tethered alkene to form a new ring system, leading to the synthesis of indolin-2-ones. This suggests that if an appropriate unsaturated moiety were introduced into the acetamide portion of this compound, a similar radical cyclization could be a viable pathway for the synthesis of novel heterocyclic compounds.
In a related study, a 12-endo selective aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide was achieved using tri-n-butyltin hydride, resulting in the formation of a benzomacrolactam. This demonstrates the potential for forming large rings through radical cyclization of iodo-aryl precursors.
The bromoacetamide moiety can also be involved in radical reactions. Atom Transfer Radical Cyclization (ATRC) is a powerful method for the formation of cyclic compounds. For example, N-allyl-haloamines can undergo copper-catalyzed radical cyclization to form substituted pyrrolidines. This suggests that derivatives of this compound containing an olefinic group could potentially undergo similar intramolecular radical cyclizations initiated by the transfer of the bromine atom.
Table 2: Potential Radical-Mediated Reactions of this compound Derivatives
| Reaction Type | Key Precursor Feature | Initiator/Catalyst | Potential Product Class |
| Aryl Radical Cyclization | Unsaturated side chain | AIBN, Bu₃SnH | Heterocyclic compounds (e.g., indolones) |
| Atom Transfer Radical Cyclization (ATRC) | N-allyl or similar unsaturated group | Copper catalyst | Nitrogen-containing heterocycles |
Spectroscopic and Structural Characterization of 2 Bromo N 4 Iodophenyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity of atoms can be determined.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2-bromo-N-(4-iodophenyl)acetamide is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the iodophenyl ring, the protons of the methylene (B1212753) group, and the amide proton.
The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom (H-3 and H-5) would be chemically equivalent and would appear as a doublet due to coupling with the adjacent protons. Similarly, the protons meta to the iodine atom (H-2 and H-6), which are ortho to the acetamido group, would also be equivalent and appear as a doublet. The electron-withdrawing nature of the iodine atom and the amide group will influence the chemical shifts of these aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene.
The methylene protons (H-α) of the bromoacetyl group are adjacent to an electron-withdrawing bromine atom and a carbonyl group, which would significantly deshield them. This would result in a singlet appearing at a relatively downfield region. The amide proton (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Based on data from analogous compounds such as 2-bromo-N-phenylacetamide researchgate.net and other N-substituted phenylacetamides nih.gov, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to -NH) | 7.40 - 7.60 | Doublet |
| Aromatic H (ortho to -I) | 7.70 - 7.90 | Doublet |
| -CH₂- | 4.00 - 4.20 | Singlet |
| -NH- | 8.00 - 10.00 | Broad Singlet |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The methylene carbon of the bromoacetyl group will be observed at a lower field compared to a simple alkyl carbon due to the presence of the adjacent bromine atom.
In the aromatic region, four distinct signals are expected for the carbon atoms of the 1,4-disubstituted phenyl ring. The carbon atom bearing the iodine (C-4) will have its chemical shift influenced by the heavy atom effect of iodine. The carbon atom attached to the nitrogen of the amide group (C-1) will also be shifted downfield. The remaining two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will appear at their characteristic chemical shifts.
Drawing on data from related structures like N-(4-iodophenyl)acetamide bldpharm.comchemicalbook.comnist.govnist.gov and other substituted acetanilides znaturforsch.com, the anticipated ¹³C NMR chemical shifts are presented in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 164.0 - 168.0 |
| C-1 (Ar-N) | 138.0 - 142.0 |
| C-2/C-6 (Ar-CH) | 121.0 - 124.0 |
| C-3/C-5 (Ar-CH) | 137.0 - 140.0 |
| C-4 (Ar-I) | 85.0 - 95.0 |
| -CH₂- | 28.0 - 35.0 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.
For this compound, the molecular ion peak is expected to be observed at an m/z corresponding to its molecular weight. A characteristic feature of compounds containing bromine is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com
The fragmentation pattern in EI-MS can provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, cleavage of the C-C bond between the carbonyl group and the methylene group could lead to the formation of a [BrCH₂]⁺ fragment and a [C₈H₇INO]⁺ fragment. Cleavage of the N-C bond of the amide could also occur.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass with the calculated exact masses of possible elemental compositions. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₇BrINO.
Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Identification
Coupled techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for the analysis of complex mixtures and the assessment of compound purity. In these techniques, the components of a mixture are first separated by chromatography, and then each separated component is introduced into the mass spectrometer for detection and identification.
For a non-volatile and thermally labile compound like this compound, LC-MS would be the more suitable technique. It would allow for the determination of its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrometer provides molecular weight information for each chromatographic peak, aiding in the identification of impurities. This combined approach is crucial for ensuring the integrity and identity of the synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted with high accuracy based on the known frequencies of its constituent functional groups. The primary functionalities within this molecule are the secondary amide, the bromoacetyl group, and the para-substituted iodophenyl ring.
The secondary amide group gives rise to several distinct and strong absorption bands. The N-H stretching vibration is expected to appear in the region of 3350-3180 cm⁻¹. quimicaorganica.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is anticipated to be a strong absorption between 1700 and 1630 cm⁻¹. wpmucdn.com Furthermore, the N-H bending vibration, or Amide II band, which results from the coupling of N-H in-plane bending and C-N stretching, typically occurs in the 1570-1515 cm⁻¹ range. spectroscopyonline.com
The presence of the bromoacetyl group introduces a C-Br stretching vibration, which is generally observed in the lower wavenumber region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.com The carbon-halogen stretching frequencies are dependent on the mass of the halogen atom and the nature of the bonding.
The aromatic nature of the 4-iodophenyl ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations for a para-substituted benzene ring are expected in the 860-800 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3350 - 3180 | Medium |
| Secondary Amide | C=O Stretch (Amide I) | 1700 - 1630 | Strong |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium to Strong |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C-C Stretch | 1600 - 1400 | Medium to Weak |
| Aromatic Ring | C-H Out-of-Plane Bend | 860 - 800 | Strong |
Elemental Composition Analysis
Elemental analysis is a fundamental technique for determining the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₇BrINO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
The molar mass of this compound is calculated as follows: (8 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 126.90) + (1 × 14.007) + (1 × 15.999) = 339.956 g/mol .
Based on this molar mass, the theoretical percentage composition is detailed in the table below. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 28.27 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.08 |
| Bromine | Br | 79.904 | 1 | 79.904 | 23.50 |
| Iodine | I | 126.90 | 1 | 126.90 | 37.33 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.12 |
| Oxygen | O | 15.999 | 1 | 15.999 | 4.71 |
| Total | 339.956 | 100.00 |
X-ray Crystallographic Studies for Solid-State Structural Elucidation
The study of 2-bromo-N-(4-bromophenyl)acetamide reveals a monoclinic crystal system with the space group P2₁/n. nih.gov A key feature of its molecular conformation is that the N-H bond is oriented anti to both the carbonyl (C=O) and the C-Br bonds in the acetamide (B32628) side chain. nih.gov In the crystal lattice, the molecules are organized into supramolecular chains extending along the c-axis, stabilized by intermolecular N-H···O hydrogen bonds. nih.gov
Given the structural similarities between bromine and iodine substituents on the phenyl ring, it is reasonable to anticipate that this compound would exhibit comparable conformational and packing characteristics. The larger size and different electronic properties of the iodine atom may, however, lead to subtle variations in the unit cell parameters and intermolecular distances.
The crystallographic data for the analogous compound, 2-bromo-N-(4-bromophenyl)acetamide, is summarized in the following table.
| Parameter | 2-Bromo-N-(4-bromophenyl)acetamide |
| Molecular Formula | C₈H₇Br₂NO |
| Molecular Weight | 292.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4987 |
| b (Å) | 23.152 |
| c (Å) | 9.1098 |
| β (°) | 99.713 |
| Volume (ų) | 935.22 |
| Z | 4 |
| Density (calculated) | 2.081 Mg/m³ |
| Hydrogen Bonding | N-H···O |
Data obtained from the crystallographic study of 2-bromo-N-(4-bromophenyl)acetamide. nih.gov
Computational and Theoretical Investigations of Halogenated Acetamides
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical systems. These methods provide insights that are often complementary to experimental data and can predict properties that are difficult to measure.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). researchgate.net
Table 1: Predicted Geometrical Parameters for 2-bromo-N-(4-iodophenyl)acetamide using DFT (B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.36 Å |
| N-H Bond Length | ~1.01 Å |
| C-Br Bond Length | ~1.95 Å |
| C-I Bond Length | ~2.10 Å |
| C-N-C Angle | ~125° |
| O=C-N Angle | ~123° |
Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Delocalization)
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com
In this compound, the HOMO is expected to be localized primarily on the iodophenyl ring and the amide nitrogen, which are the most electron-rich regions. The LUMO is likely to be distributed over the acetamide (B32628) moiety, particularly the carbonyl group and the C-Br bond, which are electron-deficient sites. The presence of the electron-withdrawing bromine and iodine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted acetanilide. nih.gov The delocalization of these orbitals across the molecule can be visualized to understand the pathways for electronic transitions and charge transfer.
Table 2: Predicted FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 |
Note: These are estimated values for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. nih.gov
For this compound, NBO analysis can elucidate several key interactions. A significant interaction is expected between the lone pair of the amide nitrogen (nN) and the anti-bonding orbital of the carbonyl group (πC=O). This n → π interaction is responsible for the partial double bond character of the amide C-N bond and contributes to the planarity of the amide group. Furthermore, interactions involving the halogen atoms, such as the donation from a lone pair on the iodine or bromine to adjacent anti-bonding orbitals, can be quantified. These interactions influence the charge distribution and reactivity of the molecule. nih.gov
Electron Localization Function (ELF) and Average Local Ionization Energy Studies
The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Regions of high ELF values correspond to areas of high electron localization, such as covalent bonds and lone pairs. jussieu.frresearchgate.net The topological analysis of the ELF field allows for a partitioning of the molecular space into basins of attractors, which correspond to atomic cores, bonds, and lone pairs.
In this compound, an ELF analysis would reveal distinct basins for the C-C, C-H, C-N, C=O, C-Br, and C-I bonds, as well as for the lone pairs on the oxygen, nitrogen, and halogen atoms. The shape and population of these basins provide insights into the nature of the chemical bonds. For instance, the basin corresponding to the C-I bond is expected to be more polarized towards the iodine atom compared to the C-Br bond.
Average Local Ionization Energy (ALIE) is another descriptor that provides information about the electron-donating and electron-accepting capabilities of different regions of a molecule. Regions with low ALIE are more susceptible to electrophilic attack, while regions with high ALIE are more likely to be involved in nucleophilic interactions.
Halogen Bonding Interactions and Their Significance
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction arises from the anisotropic distribution of electron density around the halogen atom, leading to a region of positive electrostatic potential, known as a σ-hole, along the extension of the R-X bond (where R is a carbon or other atom and X is the halogen). nih.gov
Applications of 2 Bromo N 4 Iodophenyl Acetamide and Its Derivatives in Chemical Synthesis
Role as Versatile Intermediates in Complex Organic Synthesis
The inherent reactivity of the α-bromoacetamide moiety, coupled with the potential for cross-coupling reactions at the iodo-substituted phenyl ring, positions 2-bromo-N-(4-iodophenyl)acetamide and its analogs as highly versatile intermediates.
Building Blocks for Scaffold Construction
The 2-halo-N-arylacetamide framework is a common precursor for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The electrophilic carbon of the bromoacetyl group readily reacts with various nucleophiles, initiating cyclization cascades to form complex ring systems.
For instance, derivatives of 2-chloro-N-arylacetamide have been utilized as key precursors in the synthesis of novel thieno[2,3-b]pyridine-2-carboxamides. nih.gov In these syntheses, the chloroacetamide derivative reacts with a 2-thioxo-1,2-dihydropyridine-3-carbonitrile to form an intermediate that subsequently cyclizes to the desired thienopyridine scaffold. nih.gov This strategy highlights how the haloacetamide unit can be effectively employed to build complex heterocyclic systems.
Similarly, 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamides have been used as flexible precursors for thieno[2,3-b]pyridines linked to N-arylacetamide units through a carbonylphenoxy group. acs.org These examples demonstrate the utility of the 2-haloacetamide moiety in constructing elaborate molecular frameworks. A novel strategy for the efficient synthesis of diverse heterocyclic compounds involves a Mannich-type, multicomponent coupling reaction to generate intermediates that are then transformed into various heterocyclic scaffolds through different cyclization methods. nih.gov
Diversification Strategies for Chemical Libraries
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.govcam.ac.ukrsc.org The goal of DOS is to create collections of compounds with a high degree of structural variety, which is crucial for identifying novel biologically active molecules. nih.govnih.gov
While specific examples detailing the use of this compound in large-scale DOS projects are not prevalent in the literature, its structural features make it an ideal candidate for such endeavors. The presence of three distinct points of diversification—the bromine atom, the iodine atom, and the amide N-H—allows for the introduction of a wide range of chemical functionalities.
A typical DOS approach involving this compound could include:
Nucleophilic displacement of the bromide: Reaction with various nucleophiles (amines, thiols, alcohols, etc.) to introduce diverse side chains.
Palladium-catalyzed cross-coupling at the iodide: Reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce different aryl, alkynyl, or amino substituents on the phenyl ring.
Modification of the amide linkage: While less common, the amide bond itself can be a point of diversification.
This multi-faceted reactivity allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. The principles of DOS emphasize the importance of varying not just the building blocks, but also the stereochemistry, functional groups, and molecular frameworks. scispace.com
Integration into Novel Reaction Methodologies
The unique reactivity of this compound and its derivatives also lends itself to the development of new and efficient synthetic methods.
Development of Multi-component Reactions
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a structurally complex product. nih.gov These reactions are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. nih.gov
While specific MCRs involving this compound are not extensively documented, its structural motifs are amenable to inclusion in such reactions. For example, the amine precursor to this compound, 4-iodoaniline (B139537), could participate in isocyanide-based MCRs like the Ugi or Passerini reactions, with the resulting product then being brominated at the acetyl group. Alternatively, the bromoacetamide itself could potentially be incorporated into novel MCRs where the electrophilic bromide and the nucleophilic amide play key roles in the reaction cascade.
Design of Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are powerful tools for the efficient construction of complex molecules. The reactivity of 2-bromo-N-arylacetamides makes them excellent substrates for such processes.
A notable example is the photoexcited palladium-catalyzed enantioselective and regioselective cyclization of 1,3-dienes with 2-bromoamides. acs.org This reaction proceeds via a cascade carboamidation to produce chiral γ-lactams, which are valuable building blocks in medicinal chemistry. acs.org This method allows for the rapid assembly of structurally diverse chiral γ-lactams with good yields and enantioselectivities. acs.org The reaction is tolerant of various functional groups on both the diene and the bromoamide, including N-aryl-2-bromoamides. acs.org
Chemical Labeling Applications (e.g., for mechanistic studies or tracer development)
The presence of both bromine and iodine atoms in this compound makes it and its derivatives particularly interesting for chemical labeling applications.
The α-bromoacetamide moiety is a well-known alkylating agent that can covalently modify nucleophilic residues in biomolecules, such as the cysteine residues in proteins. This reactivity is the basis for its use as a chemical probe. A closely related compound, 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA), is a popular ¹⁹F-probe used in biomolecular NMR spectroscopy. nih.gov The trifluoromethyl group provides a sensitive NMR signal for studying protein structure and dynamics. nih.gov By analogy, a ¹⁹F-labeled version of this compound could be synthesized and used for similar purposes.
Furthermore, the iodine atom offers possibilities for radiolabeling. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radiotherapy. A molecule containing an iodine atom can be readily converted into its radiolabeled counterpart, allowing it to be used as a tracer to study biological processes or for targeted radionuclide therapy.
The bromine atom also has isotopes that can be used in analytical techniques. Mass spectrometry can distinguish between compounds containing bromine's two main isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in a characteristic M+2 peak. libretexts.orglibretexts.org This isotopic signature can be useful for identifying and tracking molecules in complex mixtures.
| Application Area | Key Structural Feature Utilized | Example of Application | Reference |
| Scaffold Construction | α-bromoacetamide | Synthesis of thieno[2,3-b]pyridines | nih.gov |
| Diversity-Oriented Synthesis | Multiple reactive sites (Br, I, NH) | Potential for creating large chemical libraries | nih.govcam.ac.ukrsc.org |
| Tandem Reactions | Bromoamide | Photoexcited Pd-catalyzed synthesis of γ-lactams | acs.org |
| Chemical Labeling | Bromoacetamide and Iodophenyl group | Covalent protein modification and potential for radiolabeling | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
